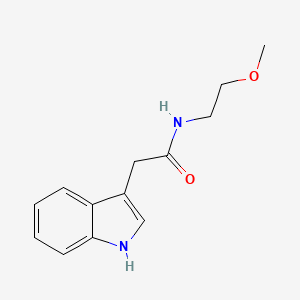

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide

Description

2-(1H-Indol-3-yl)-N-(2-methoxyethyl)acetamide is an indole-3-acetamide derivative characterized by a methoxyethyl substituent on the acetamide nitrogen. Indole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and metabolic regulatory properties . The methoxyethyl group may enhance solubility compared to purely hydrophobic substituents, balancing lipophilicity and hydrophilicity for improved pharmacokinetics .

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-17-7-6-14-13(16)8-10-9-15-12-5-3-2-4-11(10)12/h2-5,9,15H,6-8H2,1H3,(H,14,16) |

InChI Key |

MEKQTDUTQIUUJF-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)CC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide typically involves the reaction of indole derivatives with acetic acid derivatives. One common method is the acylation of indole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Indole-3-Acetamide Derivatives

Key Observations

Substituent Effects on Bioactivity :

- Aromatic vs. Aliphatic Substituents :

- Phenyl and substituted phenyl groups (e.g., 4-octyloxyphenyl in Compound 12 ) enhance lipophilicity, improving membrane permeability and enzyme inhibition (e.g., α-amylase).

- Aliphatic substituents like methoxyethyl (target compound) may offer better solubility and reduced toxicity compared to bulky aromatic groups .

- Chiral Centers :

- The (S)-(−)-N-(1-phenylethyl)acetamide demonstrates the importance of stereochemistry in synthetic intermediates for bioactive alkaloids.

Antimicrobial Activity :

- N-(2-Indol-3-ylethyl)acetamide (Compound D in ) exhibits antibacterial activity against Ralstonia solanacearum, likely due to its ability to disrupt microbial membranes or interfere with essential enzymes .

Enzyme Inhibition :

Physicochemical Properties

- Solubility : Methoxyethyl substituents (logP ~1.5–2.0) likely balance solubility better than octyloxy (logP ~5.0) or phenyl groups (logP ~3.0).

Biological Activity

2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The indole core, known for its diverse pharmacological properties, combined with the methoxyethyl group, suggests a promising profile for therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and other relevant biological effects.

Chemical Structure and Properties

The chemical structure of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide can be represented as follows:

This compound features an indole ring, which is often associated with various biological activities, including interactions with neurotransmitter systems and modulation of enzyme activities.

Antimicrobial Activity

Research indicates that 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide exhibits significant antimicrobial properties. Notably, it has been tested against various bacterial strains, including:

- Staphylococcus aureus (including MRSA)

- Mycobacterium tuberculosis

- Candida albicans

In a study assessing the compound's efficacy against MRSA, it demonstrated a minimum inhibitory concentration (MIC) of 3.90 μg/mL against the standard strain and below 1 μg/mL against MRSA ATCC 43300, indicating potent antibacterial activity .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| MRSA ATCC 43300 | <1.00 |

| Mycobacterium tuberculosis | Not specified |

| Candida albicans | 7.80 |

Anticancer Activity

The compound has also shown promise in anticancer studies. It was evaluated for antiproliferative activity against several cancer cell lines, including HeLa and MCF-7. Some derivatives exhibited IC50 values as low as 0.34 μM, indicating strong potential for development as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

Mechanistic studies suggest that these compounds induce apoptosis and arrest the cell cycle at the G2/M phase, consistent with the action of known tubulin polymerization inhibitors .

The biological activity of 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The indole moiety can interact with various enzymes and receptors, modulating their activity.

- Signal Transduction : It may influence cellular signaling pathways related to growth and apoptosis.

Molecular docking studies have shown that this compound can bind effectively to proteins involved in bacterial resistance mechanisms, enhancing its potential as an antibacterial agent .

Case Studies

Several case studies have highlighted the efficacy of related indole derivatives in clinical and preclinical settings:

- Indole Derivatives Against MRSA : A series of indole-based compounds were synthesized and tested for their antibacterial properties against MRSA strains. The most effective compound had an MIC comparable to established antibiotics.

- Anticancer Activity Evaluation : In vitro studies on indole derivatives showed significant growth inhibition in cancer cell lines, supporting further investigation into their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.